molecular formula C17H23N5O4 B1677454 Orbofiban CAS No. 163250-90-6

Orbofiban

Numéro de catalogue B1677454
Numéro CAS: 163250-90-6
Poids moléculaire: 361.4 g/mol
Clé InChI: VJDOPFARMOLELX-ZDUSSCGKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Orbofiban is an orally active platelet GPIIb/IIIa antagonist that inhibits platelet aggregation . It is indicated for chronic administration in patients at increased risk of arterial thrombotic events and secondary prevention after Acute Coronary Syndrome (ACS) .


Molecular Structure Analysis

Orbofiban has a molecular weight of 361.40 and its formula is C17H23N5O4 . The SMILES representation of Orbofiban is O=C1N(C(C=C2)=CC=C2C(N)=N)CC[C@@H]1NC(NCCC(OCC)=O)=O .


Physical And Chemical Properties Analysis

Orbofiban has a molecular weight of 361.40 and its formula is C17H23N5O4 . The exact physical properties such as melting point, boiling point, and solubility are not provided in the search results.

Applications De Recherche Scientifique

Platelet Activation and Acute Coronary Syndromes

Orbofiban, an oral GPIIb/IIIa antagonist, has been studied for its role in platelet activation, especially in patients with acute coronary syndromes (ACS). Cox et al. (2000) found that orbofiban induces a conformational change in GPIIb/IIIa, potentially enhancing platelet aggregation at low drug concentrations. This paradoxical effect may contribute to the lack of efficacy observed in patients with ACS treated with orbofiban (Cox et al., 2000).

Effect on Neutrophil Activation

The impact of orbofiban on neutrophil activation was explored by Serrano et al. (2003). Their study indicated that orbofiban does not reduce neutrophil activation, which might play a role in recurrent thrombotic events observed in the OPUS-TIMI 16 trial (Serrano et al., 2003).

Pharmacodynamics and Neural Network Models

Mager et al. (2005) developed a neural network model to understand orbofiban pharmacodynamics from sparse phase-II data. This model correlated the inhibition of ex vivo platelet aggregation by orbofiban with the administered dose and patient characteristics (Mager et al., 2005).

Platelet Reactivity in Acute Coronary Syndrome

A study by Holmes et al. (2000) revealed increased platelet reactivity in patients given orbofiban following an acute coronary syndrome. This increase in reactivity suggests a mechanism for the lack of efficacy of orbofiban in clinical trials (Holmes et al., 2000).

Influence of Genetic Variation

The influence of genetic variation on the response to orbofiban was examined by O'Connor et al. (2001). They investigated the role of the Pl(A) polymorphism of glycoprotein IIIa (GPIIIa) in determining the response to orbofiban in patients with unstable coronary syndromes (O’Connor et al., 2001).

Antiplatelet and Antithrombotic Effects in Animal Models

Orbofiban's antiplatelet and antithrombotic effects were evaluated in guinea pigs by Ogawa et al. (2000). The study demonstrated orbofiban's potency asan inhibitor of platelet aggregation, correlating well with the plasma concentration of its active form. The findings suggest potential applications of orbofiban in the inhibition of thrombus formation (Ogawa et al., 2000).

Glycoprotein IIb/IIIa Inhibition and Pharmacodynamics

Nicholson et al. (2001) discussed the role of orbofiban in inhibiting platelet aggregation by blocking fibrinogen binding to glycoprotein IIb/IIIa receptors. Despite its pharmacodynamic effects, clinical trials did not demonstrate significant benefits, raising questions about its clinical efficacy (Nicholson et al., 2001).

Predictors of Adverse Outcome in Acute Coronary Syndromes

Cotter et al. (2003) explored the impact of prior peripheral arterial disease and cerebrovascular disease on patients with acute coronary syndromes treated with orbofiban. The study highlighted the importance of considering these comorbidities in the management and prognosis of such patients (Cotter et al., 2003).

Oral Glycoprotein IIb/IIIa Antagonists and Thrombocytopenia

Scirica et al. (2006) investigated the etiology and impact of thrombocytopenia in patients treated with orbofiban, noting an association between its use and increased risk of bleeding, death, and myocardial infarction (Scirica et al., 2006).

Learning from Clinical Trials

Cannon (2000) provided insights into the clinical trials of orbofiban, suggesting that it might have a pro-aggregatory effect, which could be due to the drug dissociating from the GPIIb/IIIa receptor, leaving an activated receptor capable of binding fibrinogen and forming platelet aggregates (Cannon, 2000).

Safety And Hazards

While specific safety and hazard data for Orbofiban is not available in the search results, it’s known that GP IIb/IIIa inhibitors, including Orbofiban, have been linked to a high risk of side effects by producing prothrombotic and pro-inflammatory events .

Orientations Futures

The therapeutic risk/benefit balance of currently available GP IIb/IIa receptor antagonists, including Orbofiban, is not yet well elucidated in patients with ACS who are not clinically evaluated regularly for early cardiovascular revascularization . Future directions could be based on structure-function analysis of exogenous disintegrins, which might aid in finding platelet antagonists that maintain haemostasis and have fewer adverse side effects .

Propriétés

IUPAC Name

ethyl 3-[[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4/c1-2-26-14(23)7-9-20-17(25)21-13-8-10-22(16(13)24)12-5-3-11(4-6-12)15(18)19/h3-6,13H,2,7-10H2,1H3,(H3,18,19)(H2,20,21,25)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDOPFARMOLELX-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167543
Record name Orbofiban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orbofiban

CAS RN

163250-90-6
Record name Orbofiban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163250-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orbofiban [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163250906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orbofiban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORBOFIBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGJ53JS7PT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Orbofiban
Reactant of Route 2
Orbofiban
Reactant of Route 3
Orbofiban
Reactant of Route 4
Orbofiban
Reactant of Route 5
Orbofiban
Reactant of Route 6
Reactant of Route 6
Orbofiban

Citations

For This Compound
1,470
Citations
NS Nicholson, NA Abood… - Medicinal research …, 2001 - Wiley Online Library
… Orbofiban is approximately 28% bioavailable with a t 1/2 of 18 hr… orbofiban would be suitable for chronic oral administration. Clinical data demonstrate that orally administered orbofiban …
Number of citations: 26 onlinelibrary.wiley.com
CP Cannon, CH McCabe, RG Wilcox, A Langer… - Circulation, 2000 - Am Heart Assoc
… orbofiban twice daily (50/50 group), (2) 50 mg of orbofiban twice daily for 30 days followed by 30 mg of orbofiban … day mortality in the 50/30 orbofiban group. Mortality through 10 months …
Number of citations: 401 www.ahajournals.org
R Anders, J Kleiman, N Nicholson… - Cardiovascular drug …, 2001 - Wiley Online Library
… with orbofiban alone and aspirin alone. In addition, combination therapy with orbofiban 35 … the bleeding time prolongation when compared with orbofiban alone. Both xemilofiban and …
Number of citations: 28 onlinelibrary.wiley.com
M Merlos, PA Leeson, J Castaner - Drugs of the Future, 1998 - access.portico.org
Current therapeutic strategies to inhibit platelet function include aspirin and triflusal, which inhibit the formation of thromboxane A2 by platelets and prevent the release of …
Number of citations: 8 access.portico.org
T Ogawa, A Sugidachi, H Naganuma, F Asai - Thrombosis research, 2000 - Elsevier
… compared to those of orbofiban. Plasma concentration of the … Orbofiban, an ester-type prodrug that forms the active free … orbofiban in the guinea pig and compared it with that of ASA. …
Number of citations: 14 www.sciencedirect.com
MB Holmes, BE Sobel, CP Cannon… - American Journal of …, 2000 - ajconline.org
… of orbofiban) and after 14 days of continuing treatment. In the 15 patients in the substudy, 12 had been given 50 mg of orbofiban … In preliminary studies, we demonstrated that orbofiban …
Number of citations: 122 www.ajconline.org
S Atar, CP Cannon, SA Murphy, S Rosanio… - American heart …, 2006 - Elsevier
… frequent in patients who received orbofiban (2.1% vs 0.6%, P < .0001). As shown in Figure 1, statin use was associated with lower rates of GI bleeding in both the orbofiban (1.4% vs 2.4…
Number of citations: 69 www.sciencedirect.com
AL Racanelli, SK Gibbs, SC Zondlo, DA Seiffert… - Thrombosis research, 2003 - Elsevier
… We report the effect of the orally active GPIIb/IIIa antagonist, orbofiban, on human platelet … prevented by orbofiban in a concentration-dependent manner. Likewise, orbofiban dissolved …
Number of citations: 9 www.sciencedirect.com
SA Mousa, JP Abulencia, OJT McCarty… - Journal of …, 2002 - journals.lww.com
This study was undertaken to compare the platelet binding characteristics and anti-platelet efficacy of a nonpeptide glycoprotein IIb/IIIa antagonist roxifiban with orbofiban in static and …
Number of citations: 10 journals.lww.com
EE Smith, CP Cannon, S Murphy, SK Feske… - American Heart …, 2006 - Elsevier
… The OPUS-TIMI 16 trial 14 tested the hypothesis that orbofiban and aspirin were … of orbofiban BID (50/50 group), (2) 50 mg of orbofiban BID for 30 days followed by 30 mg of orbofiban …
Number of citations: 15 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.